molecular formula C7H10Br2N2O2 B6218004 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide CAS No. 2751614-62-5

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide

Cat. No. B6218004
CAS RN: 2751614-62-5
M. Wt: 314
InChI Key:
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Description

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide (2-BAAH) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid that is soluble in water and is stable under a wide range of temperatures and pH levels. 2-BAAH has been used in numerous studies due to its ability to act as a chelating agent and as a reagent for a variety of reactions.

Mechanism of Action

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide acts as a chelating agent, binding to metal ions such as iron and copper. It can also act as a catalyst for organic reactions, as it can facilitate the formation of new bonds between molecules. 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide can also act as a reagent in the synthesis of pharmaceuticals and other small molecules.
Biochemical and Physiological Effects
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has been found to be non-toxic and non-irritating in laboratory studies. It has been shown to be stable under a wide range of temperatures and pH levels. In terms of biochemical and physiological effects, 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has several advantages for laboratory experiments. It is non-toxic and non-irritating, making it safe to handle in the lab. It is also stable under a wide range of temperatures and pH levels, making it suitable for a variety of experiments. Additionally, it is soluble in water and can be easily isolated and purified by recrystallization. However, 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide is not suitable for experiments involving high temperatures or strong acids and bases, as it can decompose at these conditions.

Future Directions

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has many potential applications in the future. It could be used in the synthesis of more complex molecules and polymers, as well as in the synthesis of pharmaceuticals. Additionally, it could be used in the development of new drug delivery systems and tissue engineering applications. It could also be used in the synthesis of metal complexes and in the development of new catalysts for organic reactions. Finally, 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide could be used in the development of new antioxidant and anti-inflammatory agents.

Synthesis Methods

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide can be synthesized from the reaction of 2-bromo-1,5-dimethyl-1H-imidazole and acetic acid. The reaction is conducted in an ethanol solution at room temperature and yields a white solid. The solid can then be isolated and purified by recrystallization from aqueous ethanol.

Scientific Research Applications

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has been used in a variety of scientific research applications including the synthesis of metal complexes, the synthesis of polymers, and the synthesis of small molecules. It has also been used as a reagent in the synthesis of pharmaceuticals and as a catalyst in organic reactions. 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has also been used in the synthesis of polymers for drug delivery applications and in the synthesis of polymers for tissue engineering.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide involves the bromination of 1,5-dimethylimidazole followed by the reaction of the resulting 2-bromo-1,5-dimethylimidazole with chloroacetic acid to form the desired product.", "Starting Materials": [ "1,5-dimethylimidazole", "Bromine", "Chloroacetic acid", "Hydrobromic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 1,5-dimethylimidazole", "1. Dissolve 1,5-dimethylimidazole in water.", "2. Add bromine dropwise to the solution with stirring until the solution turns yellow.", "3. Continue stirring for 30 minutes.", "4. Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine.", "5. Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 2: Reaction of 2-bromo-1,5-dimethylimidazole with chloroacetic acid", "1. Dissolve 2-bromo-1,5-dimethylimidazole in water.", "2. Add chloroacetic acid to the solution with stirring.", "3. Add hydrobromic acid dropwise to the reaction mixture with stirring until the pH reaches 2.", "4. Heat the reaction mixture at 80°C for 4 hours.", "5. Cool the reaction mixture to room temperature and adjust the pH to 7 with sodium hydroxide solution.", "6. Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 3: Formation of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide", "1. Dissolve the product from step 2 in water.", "2. Add hydrobromic acid to the solution with stirring until the pH reaches 2.", "3. Filter the solution and wash the solid with water.", "4. Dry the solid under vacuum to obtain the desired product." ] }

CAS RN

2751614-62-5

Molecular Formula

C7H10Br2N2O2

Molecular Weight

314

Purity

95

Origin of Product

United States

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